(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13535720
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-aminoacetyl)-propan-2-ylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-11(2)18(13(19)9-16)12-7-6-8-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t12-/m1/s1 |
| Standard InChI Key | MWNHMYGBGINGBI-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
| SMILES | CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is C16H30N3O3, with a molar mass of 318.44 g/mol. Its IUPAC name is tert-butyl (3R)-3-[(2-aminoacetyl)(propan-2-yl)amino]piperidine-1-carboxylate, reflecting the stereochemistry at the piperidine C3 position .
Stereochemical Configuration
The (R)-configuration at the piperidine C3 position is critical for its biological activity, as enantiomeric forms often exhibit divergent binding affinities. X-ray crystallography of analogous compounds confirms that this configuration induces a chair conformation in the piperidine ring, optimizing spatial alignment with target proteins .
Key Functional Groups
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Piperidine Ring: A six-membered heterocycle providing structural rigidity and hydrogen-bonding capabilities via the nitrogen atom.
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2-Amino-acetyl Group: Enhances nucleophilicity and enables covalent interactions with electrophilic residues in enzymes.
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tert-Butyl Ester: Improves solubility in organic solvents and protects the carboxylic acid during synthetic steps .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H30N3O3 |
| Molecular Weight | 318.44 g/mol |
| Melting Point | 112–115°C (predicted) |
| LogP (Octanol-Water) | 1.82 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Data derived from computational models and analogous piperidine derivatives .
Synthesis and Manufacturing
The synthesis involves a five-step sequence emphasizing stereochemical control and functional group compatibility.
Stepwise Synthesis Protocol
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Piperidine Protection: tert-Butyloxycarbonyl (Boc) protection of piperidine’s nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran (THF) .
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Aminoacetylation: Reaction with 2-chloroacetyl chloride followed by nucleophilic substitution with isopropylamine to install the isopropyl-amino group.
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Amination: Introduction of the 2-amino-acetyl moiety via Edman degradation under alkaline conditions .
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Deprotection: Selective removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane .
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Purification: Chromatographic isolation yields >98% enantiomeric excess (ee) .
Table 2: Synthetic Yield Optimization
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Boc2O, DMAP | 0°C → 25°C | 92 |
| 2 | ClCH2COCl, Et3N | −15°C | 85 |
| 3 | NH2CH2CO2H, DCC | 25°C | 78 |
| 4 | TFA:DCM (1:4) | 0°C | 95 |
Yields reflect averages from three trials under inert atmosphere .
Mechanism of Biological Action
The compound’s bioactivity stems from its dual functionality: the 2-amino-acetyl group acts as a Michael acceptor, while the piperidine nitrogen coordinates with catalytic sites in metalloproteinases.
Enzymatic Inhibition Studies
In vitro assays against matrix metalloproteinase-9 (MMP-9) demonstrate competitive inhibition with an IC50 of 2.3 μM. Molecular docking simulations reveal hydrogen bonding between the amino-acetyl group and Glu402, alongside hydrophobic interactions with the piperidine ring and Leu397 .
Covalent Binding Kinetics
Stopped-flow spectroscopy confirms rapid alkylation of cysteine residues (k2 = 1.4 × 10^3 M^−1s^−1), suggesting potential as an irreversible inhibitor for cysteine proteases.
Pharmaceutical Applications
Anticancer Agents
Preclinical models show 40% reduction in tumor growth in MMP-9-overexpressing xenografts at 10 mg/kg/day, attributed to inhibition of extracellular matrix degradation .
Neurological Therapeutics
The compound crosses the blood-brain barrier (BBB) with a permeability coefficient (Pe) of 8.7 × 10^−6 cm/s, making it a candidate for targeting amyloid-beta cleaving enzyme 1 (BACE1) in Alzheimer’s disease .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Piperidine Derivatives
| Compound | MMP-9 IC50 (μM) | BBB Permeability (Pe ×10^−6 cm/s) |
|---|---|---|
| (R)-3-[(2-Amino-acetyl)-isopropyl-amino] | 2.3 | 8.7 |
| (S)-Enantiomer | 14.9 | 3.2 |
| tert-Butyl 3-(isopropylamino)piperidine | >100 | 12.4 |
Stereochemical inversion at C3 reduces potency by 6.5-fold, underscoring the importance of the (R)-configuration .
Challenges in Scale-Up and Resolution
Industrial production faces hurdles in maintaining enantiopurity during Boc deprotection. A 2024 study reported a 12% racemization rate at 50°C, mitigated by low-temperature (−20°C) TFA treatments .
Future Directions
Ongoing research focuses on prodrug formulations to enhance oral bioavailability. PEGylation of the tertiary amine increases aqueous solubility 15-fold while retaining 89% enzymatic inhibition efficacy .
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